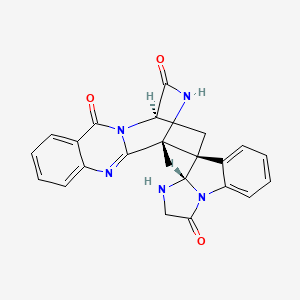

Spiroquinazoline

説明

Structure

3D Structure

特性

分子式 |

C23H19N5O3 |

|---|---|

分子量 |

413.4 g/mol |

IUPAC名 |

(1R,3'aS,12R,16R)-12-methylspiro[2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene-16,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,14-trione |

InChI |

InChI=1S/C23H19N5O3/c1-22-20-25-14-8-4-2-6-12(14)19(31)28(20)16(18(30)26-22)10-23(22)13-7-3-5-9-15(13)27-17(29)11-24-21(23)27/h2-9,16,21,24H,10-11H2,1H3,(H,26,30)/t16-,21+,22+,23+/m1/s1 |

InChIキー |

SIIMITFGYHVBGG-FGSBKAERSA-N |

異性体SMILES |

C[C@]12C3=NC4=CC=CC=C4C(=O)N3[C@H](C[C@]15[C@H]6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |

正規SMILES |

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |

同義語 |

spiroquinazoline |

製品の起源 |

United States |

Isolation and Natural Occurrence of Spiroquinazoline

Discovery and Isolation from Fungal Species (Aspergillus flavipes, Penicillium spp.)

Spiroquinazoline was first discovered and isolated in 1994 from the fungus Aspergillus flavipes. researchgate.netscispace.com The isolation was the result of a screening program aimed at identifying novel inhibitors of the neuropeptide substance P. scispace.comresearchgate.net The compound was extracted from the fermentation broth of the fungus using ethyl acetate (B1210297), followed by further purification steps involving solvent partitioning and chromatography. researchgate.net From a 2.75-liter fermentation broth, approximately 16 mg of this compound was obtained. researchgate.net

Subsequent to its initial discovery, this compound and its structural analogs have been isolated from various other fungi, including species within the Penicillium genus. researchgate.net For instance, related this compound alkaloids have been identified in Penicillium thymicola and endophytic Eupenicillium species. researchgate.netdergipark.org.tridosi.orgclsi.org The production of these compounds by endophytic fungi, which live within plant tissues, has also been reported, such as from an Eupenicillium sp. isolated from the leaves of Murraya paniculata. idosi.orgclsi.org

Identification of this compound as a Novel Carbon Skeleton in Natural Products

At the time of its discovery, this compound was identified as possessing a completely new and unique carbon skeleton among known natural products. researchgate.netscispace.comresearchgate.net Its structure was elucidated primarily through spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS). researchgate.netresearchgate.net The key feature of this novel skeleton is a spiro-carbon center, which connects different parts of the molecule in a distinctive three-dimensional arrangement. researchgate.netscispace.com The UV spectrum of the compound indicated the presence of a quinazolinone substructure, a heterocyclic motif found in a variety of other natural products. researchgate.net

Table 1: Key Characteristics of this compound

| Property | Description |

| Molecular Formula | C₂₃H₁₉N₅O₃ |

| Key Structural Feature | Spiro-carbon center |

| Core Heterocycle | Quinazolinone |

| Initial Source | Aspergillus flavipes |

Comparative Analysis with Related Fungal Metabolites (e.g., Fumiquinazolines, Alantrypinone)

This compound belongs to the broader class of quinazoline (B50416) alkaloids, which are produced by various filamentous fungi. vulcanchem.com A notable related group is the fumiquinazolines (FQs), which share the pyrazino[2,1-b]quinazoline-3,6-dione core. vulcanchem.com However, this compound's intricate spiro-linkage sets it apart.

Other related metabolites include alantrypinone (B1248235), isolated from Penicillium thymicola, and glyantrypine (B232891) from Aspergillus clavatus. researchgate.netvulcanchem.com While these compounds share biosynthetic precursors with this compound, such as anthranilic acid and amino acids, their final structures differ in their ring systems and substitutions. vulcanchem.com For example, the fumiquinazolines are typically derived from the condensation of anthranilic acid with two other amino acids. vulcanchem.com Alantrypinone also features a complex, caged structure but differs in its specific connectivity from this compound. researchgate.net The table below provides a comparison of this compound with some related fungal metabolites.

Table 2: Comparison of this compound with Related Fungal Metabolites

| Compound | Producing Organism(s) | Key Structural Features |

| This compound | Aspergillus flavipes researchgate.net | Contains a unique spiro-carbon center and a quinazolinone core. researchgate.net |

| Fumiquinazolines | Aspergillus fumigatus, Penicillium spp. vulcanchem.com | Possess a pyrazino[2,1-b]quinazoline-3,6-dione core. vulcanchem.com |

| Alantrypinone | Penicillium thymicola researchgate.net | A this compound alkaloid with a distinct stereochemistry. researchgate.netdergipark.org.tr |

| Glyantrypine | Aspergillus clavatus vulcanchem.com | A related pyrazinoquinazolinone metabolite. vulcanchem.com |

| Quinadolines | Aspergillus sp. demokritos.gr | Fungal metabolites with a quinazoline structure. demokritos.gr |

Metabolomic Profiling and Detection Strategies for this compound in Biological Systems

The detection and analysis of this compound in biological systems rely on modern analytical techniques. While specific metabolomic studies focusing solely on this compound are not extensively documented, the general strategies for analyzing fungal alkaloids are well-established and applicable.

Metabolomic profiling of fungal extracts, which would include this compound, typically involves a combination of separation and detection methods. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating complex mixtures of fungal metabolites. researchgate.netnih.govmdpi.com HPLC systems can be coupled with a Diode Array Detector (DAD) for UV-based detection, which is useful for identifying compounds with chromophores like the quinazolinone ring in this compound. vulcanchem.commdpi.com

For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govwikipedia.orgnih.gov LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of the compound. wikipedia.org Techniques like high-resolution mass spectrometry are crucial for confirming the elemental composition of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural elucidation of novel compounds like this compound. demokritos.grnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which was essential in establishing its unique spiro-structure. researchgate.netresearchgate.net

In a broader metabolomics context, these analytical platforms are used to generate a chemical profile or "fingerprint" of a fungal extract. nih.govnih.gov Statistical analysis of this data can then reveal the presence and relative abundance of specific metabolites, including this compound, under different biological conditions. The extraction of metabolites from biological samples, such as fungal cultures or host tissues, is a critical first step, with methods chosen to ensure the efficient recovery of the target compounds. researchgate.net

Table 3: Analytical Techniques for this compound Detection and Characterization

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from crude fungal extracts. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive detection, quantification, and identification based on mass-to-charge ratio. nih.govwikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation and confirmation. researchgate.netnih.gov |

| UV-Visible Spectroscopy | Preliminary identification based on the characteristic absorption of the quinazolinone chromophore. researchgate.net |

Biosynthetic Pathways of Spiroquinazoline and Analogues

Proposed Biosynthetic Routes for Fungal Spiroquinazolines

The biosynthesis of spiroquinazoline and its analogs is a captivating area of research, revealing nature's ingenuity in constructing complex molecular scaffolds. The proposed pathways highlight a convergence of non-ribosomal peptide synthesis and subsequent enzymatic modifications to achieve the final intricate structure.

Involvement of Non-Ribosomal Peptide Synthetases (NRPS)

The journey to this compound begins with the fundamental building blocks of amino acids, which are assembled not by ribosomes, but by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). rsc.orguzh.chnih.gov These enzymatic assembly lines are responsible for the synthesis of a wide array of complex peptide-based natural products in fungi. rsc.org In the case of this compound-related compounds, a trimodular NRPS is believed to be the key initiator of the biosynthetic process. acs.org

NRPS modules are organized in a specific sequence, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uzh.chnih.govnih.gov The process commences with the adenylation (A) domain of a module selecting a specific amino acid and activating it as an aminoacyl-adenylate. uzh.chnih.gov This activated amino acid is then transferred to a peptidyl carrier protein (PCP) domain, a small, flexible domain that shuttles the growing peptide chain between the various catalytic stations of the NRPS. nih.govnih.gov The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid on the current module's PCP and the growing peptide chain from the previous module. nih.gov This modular, step-by-step assembly ensures the precise sequence of amino acids in the resulting peptide backbone. rsc.org

Precursor Incorporation and Enzymatic Transformations

The biosynthesis of this compound relies on the incorporation of specific amino acid precursors, which are then subjected to a series of enzymatic transformations. egpat.com The core structure is derived from anthranilic acid, tryptophan, and another amino acid, such as alanine. nih.gov

Following the NRPS-mediated assembly of the peptide backbone, a cascade of enzymatic reactions modifies and cyclizes the linear peptide. These transformations are crucial for generating the characteristic quinazoline (B50416) and spiro-oxindole moieties of the final molecule. beilstein-journals.org The enzymes involved in these steps often include oxidases and cyclases, which work in a coordinated fashion to introduce new rings and functional groups. beilstein-journals.orgrsc.org

Key Intermediates in the this compound Biosynthesis Cascade (e.g., Fumiquinazoline F)

A pivotal intermediate in the biosynthetic pathway of many quinazoline-containing alkaloids, including those related to this compound, is fumiquinazoline F (FQF). acs.orgnih.gov FQF itself is a product of the initial NRPS-driven condensation of anthranilic acid, tryptophan, and alanine. nih.gov This tricyclic compound serves as a crucial branching point, from which various enzymatic pathways diverge to produce a diverse array of complex alkaloids. acs.orgnih.gov

The formation of FQF from its linear peptide precursor is a critical step that establishes the core quinazoline ring system. nih.gov Subsequent enzymatic modifications of FQF, such as oxidative cyclizations and rearrangements, lead to the formation of the more complex spiro-fused ring systems characteristic of this compound and its analogs. acs.orgnih.gov

Mechanistic Enzymology of Biosynthetic Steps

The conversion of linear peptide precursors into the complex, three-dimensional structure of this compound is a testament to the power and precision of enzymatic catalysis. The key transformations involve a series of oxidative cyclization and rearrangement reactions, each catalyzed by a specific enzyme with a well-defined mechanistic role. nih.govnih.gov

Oxidative Cyclization Reactions

Oxidative cyclizations are fundamental to the construction of the intricate ring systems found in this compound. nih.govnih.gov These reactions, often catalyzed by iron-dependent oxygenases or FAD-dependent oxidoreductases, introduce new carbon-carbon or carbon-heteroatom bonds through the removal of electrons. acs.orgnih.gov In the biosynthesis of this compound-related compounds, an FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase has been proposed to play a crucial role. acs.org

These enzymes can generate highly reactive radical intermediates, which then undergo regioselective cyclization to form new rings. nih.gov The precise control exerted by the enzyme's active site ensures that the cyclization occurs at the correct positions, leading to the desired stereochemistry of the final product. One proposed mechanism involves the oxidation of the indole (B1671886) ring of the tryptophan residue, which primes it for subsequent cyclization reactions. nih.gov

Amino Acid Bridging and Spirocyclization Events

The defining feature of this compound is its spirocyclic core, which is formed through a remarkable intramolecular cyclization event. This spirocyclization involves the formation of a bond between two previously separate parts of the molecule, creating a shared carbon atom at the junction of two rings. arkat-usa.org

Genetic Investigations of Biosynthetic Gene Clusters (e.g., tqa cluster)

The biosynthesis of this compound and its analogues is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Extensive research, particularly on the fungus Penicillium aethiopicum, has led to the identification and characterization of the "tqa" (tryptoquialanine) gene cluster, which is responsible for the production of tryptoquialanine (B1250213), a compound structurally related to other spiroquinazolines. nih.govresearchgate.net

Systematic genetic investigations, including gene inactivation and analysis of the resulting metabolic profiles, have been instrumental in elucidating the biosynthetic pathway. nih.govnih.gov The tqa cluster in P. aethiopicum spans approximately 32 kilobases and comprises 13 genes, designated tqaA through tqaM. nih.gov These genes encode the enzymes required for the step-by-step assembly of the complex this compound scaffold, starting from precursor molecules. nih.gov

A key finding from the genetic studies is that the biosynthesis of tryptoquialanine shares a common intermediate with the fumiquinazoline pathway, namely fumiquinazoline F. nih.govnih.gov This intermediate is synthesized by a trimodular nonribosomal peptide synthetase (NRPS) encoded by the tqaA gene. nih.govresearchgate.net Subsequent modifications, including oxidations and rearrangements catalyzed by enzymes encoded by other tqa genes, lead to the formation of the characteristic spiro-lactone ring system. nih.gov

Gene knockout experiments have been crucial in assigning functions to individual genes within the cluster. For instance, the inactivation of tqaH, which encodes a flavin-dependent oxidoreductase, resulted in the accumulation of the intermediate fumiquinazoline F, confirming its role in a key oxidative step. nih.govresearchgate.net Similarly, the knockout of tqaC, a putative dehydrogenase, led to the production of tryptoquialanone, an immediate precursor to tryptoquialanine, thereby confirming TqaC's function in the final reduction step. nih.gov

The tqa cluster also contains a gene, tqaK, which is believed to function as a transcriptional regulator, controlling the expression of the other biosynthetic genes. nih.gov This type of regulatory mechanism is common in fungal secondary metabolite gene clusters.

The table below summarizes the putative functions of the genes identified within the tqa cluster based on genetic and bioinformatic analyses. nih.gov

| Gene | Putative Function |

| tqaA | Trimodular nonribosomal peptide synthetase (NRPS) |

| tqaB | Monomodular nonribosomal peptide synthetase (NRPS) |

| tqaC | Short-chain dehydrogenase |

| tqaD | S-adenosylmethionine-dependent methyltransferase |

| tqaE | Berberine bridge enzyme-like oxidoreductase |

| tqaF | Major Facilitator Superfamily (MFS) transporter |

| tqaG | FAD-dependent oxidoreductase |

| tqaH | FAD-dependent oxidoreductase |

| tqaI | Acyl-CoA synthetase-like enzyme |

| tqaJ | Acetyltransferase |

| tqaK | bZIP transcription factor |

| tqaL | Aminotransferase |

| tqaM | Enzyme of unknown function |

Synthetic Methodologies for Spiroquinazoline and Derivatives

Classical and Modern Synthetic Approaches

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures like spiroquinazolines in a single, one-pot operation. ingentaconnect.com These reactions are valued for their atom economy, reduced waste, and straightforward procedures. researchgate.net

A prominent MCR strategy involves the reaction of isatin (B1672199) (or a similar reactive ketone), a 1,3-dicarbonyl compound, and a nitrogen source like urea (B33335), thiourea (B124793), or guanidine. benthamdirect.comeurekaselect.com For instance, a facile one-pot synthesis of spiro[quinazoline/pyrimidine]ones has been achieved through the reaction of isatin, a 1,3-dione, and urea or thiourea. eurekaselect.com The scope of this reaction has been expanded by using other ketones such as acenaphthylene-1,2-dione and ninhydrin (B49086) in place of isatin. ingentaconnect.com A plausible mechanism for this transformation involves the initial condensation of the ketone (e.g., isatin) with the nitrogen source (e.g., guanidine) to form an intermediate, which then undergoes a 1,2-addition with the 1,3-dicarbonyl compound, followed by intramolecular cyclocondensation to yield the final spiro product. ingentaconnect.com

Researchers have also developed green synthetic protocols using MCRs. One such method employs a surfactant-mediated system in water at room temperature, avoiding the need for a catalyst. ej-chem.org This approach has been successfully used to synthesize both substituted quinazolinones and spiroquinazolinones from reactants like isatoic anhydride (B1165640) and isatin. ej-chem.org Another green approach describes a pseudo five-component reaction for synthesizing novel bis[spiro(quinazoline-oxindole)] derivatives, catalyzed by alum (KAl(SO₄)₂·12H₂O), a non-toxic and reusable reagent. researchgate.net This reaction involves the one-pot condensation of two molecules of isatoic anhydride, two molecules of isatins, and a diamine, proceeding in high yields and with short reaction times. researchgate.net

Table 1: Examples of Multi-Component Reactions for this compound Synthesis

| Reactants | Catalyst/Medium | Product Type | Reference |

| Isatin, 1,3-Dione, Urea/Thiourea | Conc. HCl / Ethanol | Spiro[quinazoline/pyrimidine]ones | benthamdirect.com, eurekaselect.com |

| Isatoic Anhydride/Isatin, Amine, Methylene (B1212753) compound | Surfactant / Water | Substituted Quinazolinones/Spiroquinazolinones | ej-chem.org |

| Isatoic Anhydride (2 eq.), Isatins (2 eq.), Diamine (1 eq.) | Alum / Green conditions | bis[Spiro(quinazoline-oxindole)] derivatives | researchgate.net |

Condensation reactions are a cornerstone in the synthesis of spiroquinazolines, typically involving the reaction between an isatin derivative and a suitable amine-containing compound. nih.gov Isatin and its derivatives are versatile precursors for a vast range of heterocyclic compounds due to their reactive carbonyl groups. ekb.egdergipark.org.tr

A common method involves the condensation of an alicyclic aminocarboxamide with an isatin in the presence of a catalyst at a suitable temperature. nih.govresearchgate.net This approach was used to synthesize a series of spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives from various substituted isatins and diendo- or diexo-2-aminonorbornene carboxamides. nih.gov To enhance the efficiency and environmental friendliness of this process, alternative techniques such as high-speed ball milling (HSBM), microwave irradiation (MW), and continuous flow (CF) methods have been successfully developed for this condensation. nih.gov

The reaction of isatylidene malononitrile (B47326) with malononitrile and ethyl thiol in the presence of ammonium (B1175870) acetate (B1210297) yields 2'-amino-6'-(ethylthio)-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile, a key intermediate for producing further polyfunctionalized heterocycles. ekb.eg

Intramolecular cyclization represents a key strategy for constructing the fused ring systems of spiroquinazolines. A notable example is the application of cascade reactions based on the Morin rearrangement. acs.org The classical Morin rearrangement is a synthetic process used to convert penicillin derivatives into cephalosporins. nih.gov It proceeds through the nucleophilic attack of an alkene on a sulfenic acid (R-SOH) intermediate, which is typically generated from a sulfoxide (B87167) precursor at high temperatures or under strong acid conditions. nih.gov The cyclization forms an episulfonium ion, which then undergoes further reaction. nih.gov

In the context of this compound synthesis, research has demonstrated that a "Morin-type" intramolecular cyclization can occur under much milder conditions. nih.gov Studies using β-sulfinylketone precursors have shown that the cyclization of an alkene with a phenylsulfenic acid group to form an episulfonium ion can proceed in neutral aqueous solution at room temperature. nih.gov This approach has been explored in synthetic support studies for this compound. acs.org These studies have presented reactions where a putative cationic intermediate in the Morin rearrangement is trapped by aromatic carbon nucleophiles like indoles, leading to complex spiro structures. researchgate.net

Aza-Diels-Alder reactions, which involve a nitrogen atom in either the diene or dienophile, are powerful tools for constructing nitrogen-containing six-membered rings, a key feature of the this compound framework. researchgate.net This synthetic route has been successfully applied to the total synthesis of related spiro-quinazoline natural products. figshare.comnih.gov

For example, a five-step total synthesis of the microfungal alkaloid (±)-lapatin B was achieved using a key 2-aza-Diels-Alder reaction. nih.gov The cycloaddition step was catalyzed by Brønsted acids, which also improved the exo selectivity of the reaction. figshare.comnih.gov In a significant advancement, the total syntheses of (±)-Spiroquinazoline, (–)-alantryphenone, (+)-lapatin A, and (–)-quinadoline B were accomplished using an aza-Diels-Alder reaction between unprecedented aminal-embodied olefins and azadienes. researchgate.net This approach provides rapid access to the indoline-containing this compound alkaloid core. researchgate.net

Intramolecular Cyclization Pathways (e.g., Morin Rearrangement Based Reactions)

Stereoselective Synthesis of Spiroquinazolines

The development of synthetic strategies that control the three-dimensional arrangement of atoms is a critical goal in organic chemistry, particularly for producing biologically active molecules which often show stereospecific activity. rsc.org Stereoselective synthesis aims to produce a single stereoisomer preferentially over others. egrassbcollege.ac.in

Asymmetric synthesis involves creating a new chiral center from an achiral starting point through the use of an optically active reagent, substrate, or catalyst. cutm.ac.in The goal is to create diastereomeric transition states with different activation energies, leading to the formation of one enantiomer in excess. cutm.ac.in Catalytic asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an optically active product, is a particularly efficient approach. uclm.es

A landmark achievement in this area is the enantioselective total synthesis of (−)-Spiroquinazoline. researchgate.net This was accomplished through an asymmetric palladium-catalyzed dearomative intramolecular N-alkylation reaction. researchgate.netresearchgate.net The key step relied on a Pd/diamidophosphite-catalyzed intramolecular dearomative allylic substitution of an indole (B1671886) derivative. researchgate.net This strategy successfully installed the complex tricyclic core of the natural product with high enantioselectivity. researchgate.net This approach was also applied to the total syntheses of three other related alkaloids. researchgate.net

The main strategies in asymmetric synthesis include using a chiral starting material from a "chiral pool," attaching a removable chiral auxiliary to guide the reaction, or employing an enantioselective catalyst. ethz.ch The successful synthesis of (−)-Spiroquinazoline highlights the power of enantioselective catalysis to solve challenging problems in natural product synthesis.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a reliable and powerful strategy for the asymmetric synthesis of complex molecules. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. researchgate.netrsc.org

One notable application of this methodology involves the use of cysteine-derived oxazolidinones. These act as both a chiral template and an acyl transfer agent. nih.gov The synthesis begins with the attachment of the chiral auxiliary to a substrate, which then undergoes a diastereoselective reaction. The rigidity of the chiral imide directs the approach of incoming reagents, leading to a high degree of stereocontrol. Following the reaction, the auxiliary can be removed under mild conditions, often involving an N-to-S acyl transfer, to yield the chiral product and regenerate the auxiliary. nih.gov This method has been successfully applied to the synthesis of various chiral building blocks. nih.gov

Another example is the use of (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB) as a chiral auxiliary in the asymmetric synthesis of amino acids. researchgate.net The nickel(II) complex of the Schiff base derived from (S)-BPB and an amino acid directs the stereoselective alkylation. The chiral auxiliary and the metal ion can be recovered and reused after the desired product is obtained through acidic cleavage. researchgate.net While not directly applied to this compound synthesis in the cited literature, this principle of using recoverable chiral auxiliaries is a cornerstone of asymmetric synthesis and is applicable to the construction of chiral precursors for this compound frameworks.

Diastereoselective and Enantioselective Syntheses

The construction of the multiple stereocenters present in the this compound scaffold with high levels of diastereoselectivity and enantioselectivity is a primary focus of modern synthetic efforts. A variety of catalytic asymmetric reactions have been developed to achieve this goal.

Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of spiro compounds. researchgate.netrsc.org For instance, bifunctional diaminocyclohexane-derived thiourea catalysts have been employed in aza-Michael/Mannich cascade reactions to produce 3,3'-spirooxindole γ-lactams with three contiguous stereocenters in good to excellent diastereoselectivities (up to 10:1 dr) and enantioselectivities (up to >99% ee). researchgate.net Similarly, squaramide catalysts have been used in aza-Michael/Michael cyclization cascades to afford spiro-oxindole piperidin-2-one derivatives with high stereocontrol (up to >20:1 dr and up to 99% ee). researchgate.net

Transition metal catalysis also plays a crucial role in the stereoselective synthesis of spiroquinazolines. Palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethanes with cyanoalkyl donors has been shown to generate highly substituted pyrrolidines bearing all-carbon quaternary centers in good yields and selectivities. acs.org This method utilizes diamidophosphite ligands to induce asymmetry. acs.org An enantioselective total synthesis of (–)-spiroquinazoline has been achieved through an asymmetric palladium-catalyzed dearomative intramolecular N-alkylation reaction. researchgate.net

Furthermore, the stereoselectivity of cycloaddition reactions involving 3-methyleneoxindole (B167718) and 2-azadienes, which can be precursors to this compound alkaloids, can be controlled by solvent polarity and the use of Lewis or Brønsted acid catalysis. researchgate.net This highlights the importance of reaction conditions in directing the stereochemical outcome.

A one-pot pseudo five-component condensation of isatoic anhydride, isatins, and diamines catalyzed by alum (KAl(SO₄)₂·12H₂O) has been reported to produce bis[spiro(quinazoline-oxindole)] derivatives. researchgate.net This reaction is noted to be diastereoselective, yielding a single diastereomer as observed by ¹H-NMR spectroscopy. researchgate.net

The following table summarizes selected examples of diastereoselective and enantioselective syntheses of spirocyclic compounds relevant to the this compound framework.

| Catalyst/Method | Reaction Type | Products | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Bifunctional thiourea | Aza-Michael/Mannich cascade | 3,3'-Spirooxindole γ-lactams | Up to 10:1 | Up to >99% |

| Squaramide | Aza-Michael/Michael cyclization | Spiro-oxindole piperidin-2-ones | Up to >20:1 | Up to 99% |

| Palladium/Diamidophosphite | [3 + 2] Cycloaddition | Substituted pyrrolidines | - | Good |

| Alum | Pseudo five-component | bis[Spiro(quinazoline-oxindole)] | Diastereoselective | - |

Green Chemistry and Sustainable Synthesis of Spiroquinazolines

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. dntb.gov.ua This has led to the development of more sustainable methods for the synthesis of spiroquinazolines, focusing on reducing waste, energy consumption, and the use of hazardous materials. dntb.gov.uaresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.commdpi.com The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and selectivity. researchgate.net

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including spiro derivatives. mdpi.commdpi.comresearchgate.net For example, the synthesis of novel spiro[indoline-3,2'-pyrrolidin]-2-one derivatives has been achieved through a microwave-assisted 1,3-dipolar cycloaddition reaction, with reaction times reduced from hours to minutes. mdpi.com In another study, the synthesis of spiro-isoquinoline derivatives under microwave irradiation not only reduced the reaction time from 4 hours to 15 minutes but also increased the yields from 53-59% to 84-86%. mdpi.com

The following table compares conventional and microwave-assisted synthesis for selected spiro compounds.

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |

| Synthesis of Spiro-isoquinoline derivatives | 4 hours, 53-59% | 15 minutes, 84-86% |

| Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones | 3 hours | 5 minutes |

High-Speed Ball Milling (HSBM) Techniques

Mechanochemistry, particularly high-speed ball milling (HSBM), offers a solvent-free or low-solvent approach to chemical synthesis. mdpi.comrsc.org This technique uses mechanical energy to induce chemical reactions, often leading to shorter reaction times and reduced waste. mdpi.com Planetary ball mills and mixer mills are commonly used for mechanochemical synthesis, where high-energy impacts and friction between grinding balls and reactants drive the reaction forward. retsch.com

HSBM has been utilized for the synthesis of spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives as a cost-effective and environmentally friendly alternative to traditional methods. nih.govresearchgate.net The solid-state reaction of chalcones and phenylhydrazine (B124118) catalyzed by NaHSO₄·H₂O in a ball mill is another example of the successful application of this technique in synthesizing heterocyclic compounds. mdpi.com

Continuous Flow Chemistry Applications

Continuous flow chemistry has become an established technology in both academic and industrial settings, offering numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and better process control. mdpi.comnih.gov This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov

Catalyst Development for this compound Synthesis (e.g., Lewis Acids, Metal-Mediated Catalysis)

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Both Lewis acids and transition metals have been extensively used to catalyze the synthesis of quinazolines and spiroquinazolines.

Lewis Acid Catalysis: Lewis acids are versatile catalysts in organic synthesis. researchgate.net A variety of Lewis acids, including indium triflate, copper triflate, zinc triflate, and ferric chloride, have been screened for the synthesis of spiro[pyrrole-3,2'-quinazoline] carboxylate derivatives, with bismuth triflate (Bi(OTf)₃) being identified as the most effective. researchgate.net In another study, p-toluenesulfonic acid (p-TSA·H₂O) was used to catalyze the ring-opening of isatins with N-alkylureas to access spiro-quinazolines in good yields with water as the only byproduct. nih.govacs.org Alum (KAl(SO₄)₂·12H₂O), an inexpensive, non-toxic, and reusable reagent, has been employed as a catalyst for the one-pot pseudo five-component synthesis of bis[spiro(quinazoline-oxindole)] derivatives. researchgate.net

Metal-Mediated Catalysis: Transition-metal-catalyzed reactions are indispensable tools for the construction of quinazoline (B50416) scaffolds. frontiersin.orgnih.gov Various metals, including titanium, manganese, cobalt, and silver, have been used to catalyze the synthesis of quinazolines and spiroquinazolines. frontiersin.orgnih.gov For instance, a nanoporous TiO₂-supported ionic liquid catalyst has been used for the synthesis of spiroquinazolines under solvent-free conditions, with the catalyst being reusable. frontiersin.orgresearchgate.net Manganese-catalyzed synthesis of quinazolines through an aerobic dehydrogenative coupling (ADC) reaction represents a more sustainable alternative to expensive noble metal catalysts. nih.gov

The following table provides examples of catalysts used in the synthesis of spiroquinazolines and related structures.

| Catalyst | Catalyst Type | Reaction | Key Features |

| Bi(OTf)₃ | Lewis Acid | One-pot domino reaction | Synthesis of spiro[pyrrole-3,2'-quinazoline] carboxylates |

| p-TSA·H₂O | Brønsted Acid | Ring-opening of isatins | High atom economy, water as byproduct |

| Alum | Lewis Acid | Pseudo five-component reaction | Non-toxic, reusable, green catalyst |

| TiO₂-[bip]-NH₂⁺HSO₄⁻ | Heterogeneous | Condensation reaction | Solvent-free, reusable catalyst |

| Mn-pincer complex | Transition Metal | Aerobic dehydrogenative coupling | Earth-abundant metal, sustainable |

Derivatization and Analogue Synthesis Strategies

The generation of diverse this compound libraries for chemical and biological screening relies on efficient and adaptable synthetic strategies. These strategies allow for systematic modifications at three key positions: the quinazoline ring, the spirocyclic portion, and through the creation of novel hybrid molecules.

Functionalization of the Quinazoline Ring System

Modifications to the quinazoline portion of the spiro-scaffold are crucial for fine-tuning the electronic and steric properties of the molecule. These modifications can be achieved either by using pre-functionalized starting materials or by post-synthesis modification of the this compound core.

One common strategy involves the acylation of the nitrogen atom in the quinazoline ring. For instance, spiroquinazolinone compounds prepared through the reaction of anthranilamide and cyclohexanone (B45756) can undergo subsequent acylation, introducing various acyl groups. lvb.ltsemanticscholar.org This method allows for the introduction of a range of substituents, potentially influencing the molecule's interaction with biological targets. lvb.ltsemanticscholar.org

Recent advances in the selective functionalization of the quinazoline core, in general, can be adapted for this compound derivatives. chim.it These methods include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) is present on the quinazoline ring, it can be displaced by various nucleophiles to introduce new functional groups. chim.it

C-H Functionalization: Direct C-H activation and functionalization offer an atom-economical way to introduce substituents onto the aromatic part of the quinazoline ring without pre-installation of a leaving group. chim.itnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the quinazoline framework. chim.it

These reactions provide a robust toolbox for creating a diverse set of analogues by modifying the quinazoline ring, which is essential for developing structure-activity relationships. The substitution pattern on the 1,3-diazine moiety is a primary focus for the synthesis of various quinazoline-based compounds. ekb.eg

Table 1: Examples of Quinazoline Ring Functionalization

| Starting Material/Core | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Spiro(cyclohexane-1,2'-quinazolin)-4'(3'H)-one | Acylation | Various acyl chlorides | N-Acyl group | lvb.lt, semanticscholar.org |

| Halogenated this compound | SNAr | Amines, Alcohols, Thiols | Amino, Ether, Thioether groups | chim.it |

| This compound | C-H Amination | PhI(OAc)2, Amines | Amino group | chim.it |

Modifications of the Spirocyclic Moiety

Altering the nature of the spirocyclic ring is a fundamental strategy for exploring the conformational space and steric requirements of the target binding site. This is typically achieved by varying the cyclic ketone or related precursor used in the initial cyclization reaction.

Multicomponent reactions are particularly well-suited for this purpose, allowing for the one-pot synthesis of diverse spiroquinazolines. By simply changing the ketone component, a wide variety of spirocyclic systems can be generated. For example, reactions involving isatin, a 1,3-dicarbonyl compound, and urea or thiourea can produce spiro[quinazoline/pyrimidine]ones. eurekaselect.com The scope of this reaction has been expanded by replacing isatin with other reactive ketones like acenaphthylene-1,2-dione and ninhydrin to create different spirocyclic frameworks. eurekaselect.com

Another approach involves the condensation of alicyclic aminocarboxamides with isatins. The use of diendo- or diexo-2-aminonorbornene carboxamides, for instance, leads to the formation of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, incorporating a bridged bicyclic system as the spiro moiety. mdpi.comnih.gov Similarly, the reaction of anthranilamide with cyclohexanone yields a spirocyclohexyl ring system. lvb.ltsemanticscholar.org This demonstrates the high degree of flexibility in designing the spirocyclic part of the molecule by choosing the appropriate cyclic precursor.

Table 2: Synthesis of Diverse Spirocyclic Moieties

| Quinazoline Precursor | Cyclic Precursor | Reaction Type | Resulting Spirocyclic Moiety | Reference |

|---|---|---|---|---|

| Anthranilamide | Cyclohexanone | p-TSA catalyzed cascade | Spirocyclohexane | lvb.lt, semanticscholar.org |

| 2-Aminobenzamide | Isatin | Condensation | Spirooxindole | mdpi.com |

| Urea/Thiourea & 1,3-dione | Acenaphthylene-1,2-dione | Multicomponent reaction | Spiroacenaphthylenone | eurekaselect.com |

| Urea/Thiourea & 1,3-dione | Ninhydrin | Multicomponent reaction | Spiroindantrione | eurekaselect.com |

| diexo-2-Aminonorbornene carboxamide | Isatin | Condensation | Spiro(5,8-methanoquinazoline) | mdpi.com, nih.gov |

Synthesis of Hybrid this compound Scaffolds

Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is an innovative strategy to develop compounds with potentially dual or enhanced biological activities. This approach involves covalently linking the this compound core to another bioactive molecule or fusing it with another heterocyclic system.

A notable example is the synthesis of a novel this compound derivative coupled with trans-ferulic acid. ajol.info This design aims to create a molecule with both acetylcholinesterase inhibitory activity from the this compound part and antioxidant properties from the ferulic acid moiety, which could be beneficial for multifactorial diseases like Alzheimer's. ajol.info

Another strategy involves the fusion of additional heterocyclic rings to the this compound framework. An eco-friendly, two-step synthesis has been developed to create novel, fused spiro-pyrazolo[1,5-c]quinazoline derivatives. science.gov This creates a more complex and rigid polycyclic system, significantly altering the shape and properties of the original scaffold. science.gov

Furthermore, spiroquinazolines have been incorporated into macromolecules to create novel biomaterials. For instance, a chitosan-spiroquinazolinone (SQC) derivative was synthesized by coupling a 2-benzoxazinyl benzoic acid with chitosan. pisrt.org This process yields a novel biopolymer, demonstrating the versatility of this compound chemistry beyond small-molecule drug discovery. pisrt.org

Table 3: Examples of Hybrid this compound Scaffolds

| This compound Core | Hybridization Partner | Linkage/Fusion Strategy | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|---|

| This compound | trans-Ferulic acid | Coupling reaction | This compound-ferulic acid conjugate | ajol.info |

| Spiro-quinazoline | Pyrazole precursor | Ring fusion | Spiro-pyrazolo[1,5-c]quinazoline | science.gov |

| 2-Benzoxazinyl-benzoic acid (Spiro precursor) | Chitosan | Coupling reaction | Chitosan-spiroquinazolinone biopolymer | pisrt.org |

Structural Elucidation and Conformational Analysis of Spiroquinazolines

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the initial characterization and detailed structural analysis of spiroquinazolines. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy stands as the most powerful technique for the elucidation of the carbon-hydrogen framework of spiroquinazolines. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the connectivity of atoms within the molecule.

1D NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present. researchgate.net For instance, the ¹H NMR spectrum of a spiroquinazoline derivative might show characteristic signals for aromatic protons on the quinazoline (B50416) and indole (B1671886) rings, as well as signals for aliphatic protons in the spirocyclic system. researchgate.net The ¹³C NMR spectrum complements this by indicating the number of different carbon environments, including the key spiro-carbon, which typically appears as a quaternary carbon signal at a distinct chemical shift. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between different parts of the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the same spin system, such as those on the aromatic rings or along the aliphatic chains.

HSQC spectra correlate each proton to its directly attached carbon, providing a direct link between the ¹H and ¹³C assignments.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different substructures, such as linking the protons on the indole ring to the carbons of the quinazoline moiety across the spiro junction.

Nuclear Overhauser Effect (nOe) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly important for determining the relative stereochemistry of the molecule. researchgate.net By identifying protons that are close in space, even if they are not directly bonded, nOe experiments can establish the spatial arrangement of substituents around the stereogenic centers. For example, nOe experiments were used to establish the proximity of H-14 to the C-2 methylene (B1212753) group in certain this compound alkaloids. researchgate.net

Table 1: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative researchgate.net

| Chemical Shift (δ) in ppm | Assignment |

| 23.28 (2C) | Aliphatic CH₂ |

| 32.68 | Aliphatic CH |

| 36.65 (2C) | Aliphatic CH₂ |

| 42.48 | Aliphatic CH |

| 56.78 | Aliphatic CH |

| 98.78 | Spiro-carbon (C) |

| 107.82 | Aromatic CH |

| 110.13 | Aromatic CH |

| 114.07 | Aromatic C |

| 117.56 | Aromatic CH |

| 118.58 | Aromatic CH |

| 123.30 | Aromatic C |

| 124.22 | Aromatic CH |

| 127.42 | Aromatic C |

| 128.32 | Aromatic CH |

| 134.01 | Aromatic C |

| 141.12 | Aromatic C |

| 146.78 | Aromatic C |

| 147.53 | Aromatic C |

| 149.35 | Aromatic C |

| 164.94 | Carbonyl (C=O) |

This table is illustrative and based on reported data for a synthesized this compound derivative. Actual chemical shifts can vary depending on the specific structure and solvent used.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of spiroquinazolines. pressbooks.pub High-resolution mass spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.netwikipedia.org

Tandem mass spectrometry (MS/MS) experiments are used to probe the fragmentation patterns of the parent ion, which can provide valuable structural information. nih.gov A characteristic fragmentation pathway for many this compound alkaloids is a retro-Diels-Alder reaction. researchgate.net This fragmentation pattern can help to confirm the presence of the spiro-fused ring system. For example, in positive ion mode, alantrypinone (B1248235) has been observed to fragment into two key daughter ions, providing evidence for its core structure. researchgate.net The analysis of these fragmentation patterns can help to distinguish between different isomers and confirm the proposed structure. nih.gov

Table 2: Common Mass Spectrometry Fragmentation Pattern in Spiroquinazolines researchgate.net

| Parent Compound | Fragmentation Type | Key Fragment Ions (m/z) | Structural Implication |

| Alantrypinone | Retro-Diels-Alder | 12, 13 | Confirms the spiro-fused heterocyclic core |

This table illustrates a characteristic fragmentation pattern observed in some this compound alkaloids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively. researchgate.netmrclab.comdrawellanalytical.com

IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. drawellanalytical.com In spiroquinazolines, key IR absorptions include those for:

N-H stretching vibrations from the indole and quinazoline moieties.

C=O stretching vibrations from the quinazolinone and any other carbonyl groups present.

C=N stretching vibrations from the quinazoline ring.

Aromatic C-H and C=C stretching vibrations.

Table 3: Typical Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Signal |

| IR | Amide C=O | ~1650-1680 cm⁻¹ |

| IR | N-H | ~3200-3400 cm⁻¹ |

| UV-Vis | Quinazolinone Chromophore | ~220-350 nm |

This table provides a general range for the spectroscopic signals of key functional groups found in spiroquinazolines.

Crystallographic Analysis

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. molsoft.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Obtaining suitable crystals of spiroquinazolines for X-ray analysis can be challenging, but when successful, it provides an unambiguous structural assignment. acs.org The diffraction pattern of X-rays passing through a single crystal allows for the creation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. molsoft.com

This technique has been instrumental in confirming the structures of several this compound natural products and synthetic derivatives. acs.org For example, the structure of alantrypinone was definitively established by X-ray crystallography. researchgate.net The resulting crystallographic data not only confirms the atom connectivity but also reveals the precise conformation of the molecule in the solid state. This includes the puckering of the non-aromatic rings and the relative orientation of the different ring systems.

Crucially, for chiral molecules, single-crystal X-ray diffraction using anomalous dispersion can determine the absolute configuration of all stereogenic centers, which is information that is often difficult to obtain by other means. units.it This is essential for understanding the specific stereochemical requirements for biological activity.

Chirality and Stereochemical Aspects of this compound Structures

The this compound framework is inherently three-dimensional and often contains multiple stereogenic centers, leading to a rich stereochemical diversity. units.itlibretexts.org The central spiro-carbon atom, where the two heterocyclic ring systems are joined, is a key stereocenter in many spiroquinazolines. nih.gov

The presence of multiple chiral centers means that spiroquinazolines can exist as a number of stereoisomers, including enantiomers and diastereomers. libretexts.org The specific stereochemistry is often crucial for their biological activity, as biological receptors are themselves chiral and will interact preferentially with one stereoisomer. nih.gov

The absolute configuration of naturally occurring spiroquinazolines has been a subject of significant investigation. researchgate.net While the relative stereochemistry can often be deduced from NMR experiments, the absolute configuration frequently requires either X-ray crystallography or comparison with a synthetic standard of known absolute configuration. researchgate.netacs.org The absolute configuration of the parent compound, this compound, and some related alkaloids has yet to be determined. researchgate.net

Identification of Multiple Chirality Types (Central, Orientational, Turbo, Staircase)

This compound alkaloids and their synthetic analogues can exhibit multiple forms of chirality, extending beyond the common central chirality. Research has identified orientational, turbo, and even a novel form of chirality termed "staircase" chirality within this class of compounds.

Orientational Chirality has been observed in this compound-related structures. This type of chirality arises from the non-symmetrical arrangement of groups around a central point or axis, where the orientation of substituents in space leads to non-superimposable mirror images. In some complex frameworks, the steric effects of bulky groups can force other parts of the molecule to adopt specific, chirally distinct orientations. nih.gov

Turbo Chirality is another form of chirality identified in molecules with propeller-like structures. In the context of related complex aromatic compounds, three aromatic rings surrounding a central phosphorus-oxygen (P=O) axis can produce a turbo chiral pattern due to aromatic-aromatic interactions. nih.govresearchgate.net The arrangement of these "propellers" in a clockwise or counter-clockwise fashion results in enantiomeric forms. researchgate.net

Staircase Chirality is a novel type of chirality discovered through the design of unnatural amino acid derivatives, with a structure reminiscent of spiroquinazolines. This phenomenon is characterized by the asymmetric slippage of two parallel phenyl rings relative to each other, anchored by a naphthyl pier. nih.govresearchgate.net The direction of this slippage, influenced by chiral auxiliaries, defines the stereochemistry. nih.gov Remarkably, a single molecule has been synthesized that exhibits four distinct types of chirality simultaneously: central, orientational, turbo, and staircase chirality. researchgate.net

Table 1: Types of Chirality Identified in this compound and Related Frameworks

| Chirality Type | Description | Example Compound Context |

|---|---|---|

| Central | Chirality arising from a carbon atom bonded to four different groups. | Spiro carbon (C-13) and other stereocenters (C-11, C-14, C-15) in natural spiroquinazolines. researchgate.netsemanticscholar.org |

| Orientational | Chirality resulting from the non-symmetrical orientation of groups, such as the positioning of a naphthyl ring relative to a sulfinyl group. nih.gov | Observed in designed chiral targets where steric effects dictate the spatial arrangement of substituents. nih.gov |

| Turbo | Chirality in propeller-like molecules where aromatic rings are arranged around a central axis. nih.govresearchgate.net | Found in tri-propeller blade structures anchored to a P(O) center. researchgate.net |

| Staircase | A novel chirality from the asymmetric slippage of two parallel phenyl rings. nih.govresearchgate.net | Discovered in unnatural amino acid derivatives with two phenyl rings anchored by a naphthyl pier. nih.govresearchgate.net |

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in spiroquinazolines is accomplished through a combination of spectroscopic, crystallographic, and computational methods.

The relative configuration , which describes the spatial relationship between different chiral centers within the same molecule, is often established using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (nOe) experiments are invaluable. For example, in several this compound alkaloids, nOe correlations have been used to determine the proximity of protons, thereby establishing the stereochemistry at C-14 relative to the C-2 methyl group or the C-12 methylene group. researchgate.netsemanticscholar.org The trans-relationship between hydrogens at C-14 and C-15 has also been confirmed through nOe studies. semanticscholar.org

The absolute configuration , which is the definitive spatial arrangement of atoms in a chiral molecule, often requires more advanced techniques. libretexts.orgX-ray crystallography is a powerful method for unambiguously determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov For instance, the structure of alantrypinone was established by X-ray crystallography, which also allowed for the determination of its absolute configuration using the anomalous dispersion technique. researchgate.net Similarly, the absolute configuration of lapatin A was established through a single-crystal X-ray diffraction study. colab.ws

In cases where X-ray crystallography is not feasible, other methods are employed. Circular Dichroism (CD) spectroscopy can be used to determine the absolute stereochemistry by comparing the experimental CD spectrum of a natural product with that of a synthetic standard or a closely related compound of known absolute configuration. researchgate.net The absolute configuration of fumiquinazoline C was determined by a combination of X-ray crystallography and degradation studies. researchgate.net

More recently, computational methods have become a crucial tool. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the NMR chemical shifts for different possible stereoisomers. researchgate.netfrontiersin.org The DP4+ analysis is a statistical method that compares these calculated shifts with the experimental NMR data to assign the most probable stereostructure. frontiersin.orguca.edu.ar This approach was used to clarify the relative configuration of a this compound alkaloid where the flexibility of single bonds made nOe analysis inconclusive. frontiersin.org

Table 2: Methods for Stereochemical Determination of Spiroquinazolines

| Method | Application | Specific Examples |

|---|---|---|

| NMR Spectroscopy (nOe) | Determination of relative stereochemistry. | Establishing the proximity of H-14 to the C-2 methyl group in this compound and the trans-relationship of H-14 and H-15 in alanditrypinone. semanticscholar.org |

| X-ray Crystallography | Unambiguous determination of absolute configuration. | Confirmed the absolute configuration of alantrypinone and lapatin A. researchgate.netcolab.ws |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute stereochemistry by comparison. | The CD spectrum of alantrypinone was compared to that of lapatin A. researchgate.net |

| Chemical Degradation | Determination of the stereochemistry of constituent parts. | Used in combination with X-ray crystallography for fumiquinazoline C. researchgate.net |

| Computational Methods (DP4+ Analysis) | Assignment of relative and absolute configuration. | Applied to determine the relative configuration of a this compound alkaloid when nOe data was ambiguous. frontiersin.org |

Computational and Theoretical Studies on Spiroquinazoline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic landscape of molecules. akj.az For spiroquinazolines, these calculations have been crucial in elucidating their inherent properties and predicting their behavior in various chemical environments.

Density Functional Theory (DFT) for Electronic Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sci-hub.searxiv.org It has been widely applied to the spiroquinazoline framework to understand its electronic properties and energetics. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular structure and predict its geometry with reasonable accuracy. nih.gov These calculations can determine key electronic parameters that govern the reactivity and interaction of this compound derivatives.

In a study on spiroindoloquinazoline compounds, DFT calculations were performed to analyze the optimized molecular structure, including bond lengths and angles. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) has been utilized to explore the electronic properties of these molecules in different solvents, providing insights into their behavior in solution. nih.gov The energetics of different isomers and conformations can also be compared using DFT, as demonstrated in the analysis of staircase chirality in related complex molecules, where the calculated relative energies of isomers were in good agreement with experimental findings. researchgate.net

A detailed computational study on a series of spiroquinazolinones with phosphodiesterase 7 (PDE7) inhibitory activity also utilized DFT to calculate their electronic properties after optimizing the docked conformations. nih.gov This highlights the synergy between different computational techniques in understanding structure-activity relationships.

Table 1: Selected DFT-Calculated Properties of a Spiroindoloquinazoline Derivative This table is for illustrative purposes and represents the type of data obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| Total Energy | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Dipole Moment | Value |

Data derived from conceptual principles described in cited literature. nih.gov

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that helps in understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP is typically mapped onto the molecular surface, providing a visual representation of the electron-rich and electron-deficient regions. mdpi.com

For this compound derivatives, MEP analysis has been instrumental in explaining their interaction with biological targets. nih.gov In a study of spiroquinazolinones as PDE7 inhibitors, MEP plots were compared with the active site of the enzyme. nih.gov This comparison suggested that the electronic distribution in the inhibitor molecules is as critical as steric factors for effective binding. nih.gov The study found that for less active inhibitors, the MEP maximum at the N1 position of the this compound ring varied based on the electronic properties of the substituents. nih.gov In contrast, all the more active molecules exhibited the highest MEP at the N3 position, not N1, indicating a specific electronic requirement for potent inhibition. nih.gov

This highlights how MEP analysis can provide crucial insights into the electronic features that govern molecular recognition and biological activity. nih.gov The electrostatic potential can serve as a physically meaningful quantity for predicting substituent effects. rsc.org

Conformational Analysis and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wordpress.comlibretexts.org Understanding the preferred conformations and the energy barriers to rotation is essential for comprehending a molecule's flexibility and how it might fit into a receptor's binding site. unicamp.br

For complex molecules like spiroquinazolines, which can possess multiple rotatable bonds, computational methods are employed to explore the conformational landscape. unicamp.br DFT calculations have been used to determine the relative energies of different isomers and to analyze rotational barriers. researchgate.net In one study, computational analysis of the rotational barriers of a "turbo target" along the P=O axis and the transition pathway between enantiomers was conducted, with results meeting expectations. researchgate.net This demonstrates the utility of computational methods in understanding dynamic molecular processes.

The energy difference between staggered and eclipsed conformations, for instance, dictates the rotational barrier. libretexts.org While these barriers are often small enough to allow for constant rotation at normal temperatures, the molecule is more likely to exist in lower-energy staggered conformations. libretexts.org For drug design, understanding these low-energy conformers is crucial as they are the most likely to be present and interact with a biological target. wordpress.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. computabio.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. researchgate.net

Ligand-Target Interaction Studies with Biological Macromolecules

Molecular docking studies have been extensively applied to this compound derivatives to investigate their interactions with various biological macromolecules. These studies have provided valuable insights into the binding modes of these compounds and the key interactions that contribute to their biological activity.

For instance, docking studies of spiroquinazolinones as phosphodiesterase 7 (PDE7) inhibitors revealed essential hydrogen bonding and hydrophobic interactions. nih.gov The N1 proton of the quinazolinone scaffold was found to form a hydrogen bond with the amide side chain of a conserved glutamine residue in the active site. nih.gov The central bicyclic ring of the molecules engaged in hydrophobic and π-stacking interactions with hydrophobic and aromatic amino acid residues in the PDE7 active site. nih.gov

In another study, novel this compound derivatives were investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. tandfonline.com Molecular docking was used to examine the interactions of these compounds with the AChE binding site. tandfonline.com Similarly, spiro researchgate.netnih.govpreprints.orgtriazolo[1,5-c]quinazolines were identified as potential diacylglycerol kinase α (DGKα) modulators through structure-based computational design. preprints.orgnih.gov Detailed molecular interaction mapping identified critical hydrogen bonding with residues such as TRP151, GLU166, and ARG126. preprints.orgnih.gov

Furthermore, spiro[quinazoline-2,1'-cyclohexane] derivatives were designed as potential PARP-1 inhibitors, and molecular docking was used to study their interactions with the NAD+ binding sites of the enzyme. scispace.comresearchgate.netnih.gov Docking of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives with the SARS-CoV-2 main protease and human mast cell tryptase also identified key hydrogen bonding and hydrophobic interactions. mdpi.com

Prediction of Binding Affinities and Molecular Recognition

A key outcome of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding free energy or a docking score. tandfonline.com These scores provide a quantitative estimate of the strength of the ligand-target interaction and are used to rank potential inhibitors. researchgate.net

In the study of this compound derivatives as AChE inhibitors, compounds with the most potent inhibitory activity also had the best docking scores, with binding free energies of -10.55 and -10.71 kcal/mol for the two most active derivatives. tandfonline.com For the spiro researchgate.netnih.govpreprints.orgtriazolo[1,5-c]quinazoline derivatives targeting DGKα, Vina scores were reported, with more negative values indicating stronger predicted binding affinity. preprints.orgnih.gov Several of the novel compounds showed binding profiles that were comparable to or surpassed those of established inhibitors. preprints.orgnih.gov

Similarly, for the spiro[quinazoline-2,1'-cyclohexane] derivatives targeting PARP-1, the calculated affinities ranged from -3.17 to -20.73 kcal/mol, and the derivatives with the top scores were selected for further experimental evaluation. scispace.com The binding affinity values help in the comparative analysis of structurally related compounds and guide the selection of the most promising candidates for synthesis and biological testing. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound Derivatives against Acetylcholinesterase This table is a representative example based on the types of findings in the cited literature.

| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4b | -10.55 | e.g., Tyr121, Trp84 |

| 5c | Value | e.g., Ser124, Trp84 |

| 5d | -10.71 | e.g., Ser124, Trp84 |

Data derived from conceptual principles described in cited literature. tandfonline.comsemanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a structurally complex and flexible molecule like this compound, MD simulations are crucial for exploring its conformational space and assessing the stability of different spatial arrangements (conformers).

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a molecular mechanics force field. This allows researchers to generate a trajectory that describes how the positions and velocities of the atoms in the this compound molecule evolve over a period of time, typically from picoseconds to microseconds.

Conformational Sampling: The spiro linkage in this compound introduces significant three-dimensional complexity and potential for multiple low-energy conformations. Identifying the full range of these conformations is critical, as the biological activity of a molecule is often tied to a specific shape that allows it to bind effectively to a biological target. MD simulations systematically explore this conformational landscape by simulating the molecule's natural dynamic motions, such as bond rotations and ring puckering. frontiersin.org By analyzing the simulation trajectory, researchers can identify the most populated and, therefore, the most probable conformations under given conditions (e.g., in a solvent like water or DMSO). researchgate.netnih.gov Enhanced sampling techniques are often employed to overcome energy barriers and explore a wider range of conformations than would be accessible in a standard simulation. nih.govosti.gov

Stability Analysis: The stability of a particular conformation is directly related to its potential energy; lower energy conformations are more stable. MD simulations provide a direct way to assess this stability. By calculating the potential energy of the molecule throughout the simulation, a conformational energy landscape can be mapped. The relative stability of different conformers can be quantified by analyzing their free energy. Furthermore, these simulations can reveal how environmental factors, such as solvent and temperature, affect the stability of the this compound structure. europa.eu For instance, computational studies have suggested that the polarity of the solvent can influence the stereochemical outcome of synthetic reactions, favoring one conformer over another. researchgate.net Quantum mechanics methods, particularly Density Functional Theory (DFT), are often used in conjunction with MD to refine the energies of the most important conformers identified, providing a more accurate picture of their relative stabilities. researchgate.netnih.gov

The insights gained from MD simulations are vital for understanding the structure-activity relationships of this compound and its derivatives.

| Aspect | Description | Key Insights |

|---|---|---|

| Force Field | An empirical set of energy functions and parameters used to calculate the potential energy of the system. Examples include MMFF94, CHARMM, and AMBER. | Determines the accuracy of the interactions and resulting molecular motions. |

| Conformational Sampling | The exploration of the different 3D arrangements (conformations) the molecule can adopt due to the rotation around its single bonds. snu.ac.kr | Identifies the most probable and biologically relevant shapes of the this compound scaffold. |

| Solvent Modeling | The simulation can be run in a vacuum or with explicit/implicit solvent models to mimic physiological conditions. | Reveals how the molecular conformation and stability are influenced by the surrounding environment. researchgate.net |

| Trajectory Analysis | The process of analyzing the output of the MD simulation (a series of molecular snapshots over time). | Provides data on structural fluctuations, root-mean-square deviation (RMSD), and the formation of stable conformations. |

| Free Energy Calculations | Methods like MM/PBSA or umbrella sampling are used to calculate the relative free energies of different conformations or binding states. | Quantifies the stability of different conformers and their likelihood of occurrence. |

Structure Prediction and Virtual Screening of this compound Libraries

Building on the foundational understanding from conformational analysis, computational methods are extensively used to design and evaluate new this compound derivatives for specific biological functions. This process involves predicting the three-dimensional structure of novel compounds and then screening them virtually against biological targets.

Structure Prediction: Before a molecule's interaction with a protein can be simulated, its own 3D structure must be accurately known. For novel this compound derivatives that have not been synthesized or crystallized, computational methods are used to predict their most stable structures. This is often achieved using a combination of techniques. A common approach involves generating initial 3D structures and then performing a conformational search using molecular mechanics. nih.gov The resulting low-energy conformers are then typically subjected to more accurate geometry optimization using quantum mechanics methods like Density Functional Theory (DFT). nih.gov This ensures that the predicted structure is in a low-energy, physically realistic state, which is essential for the subsequent screening steps.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net Instead of synthesizing and testing thousands of compounds in the lab—a costly and time-consuming process—virtual screening allows researchers to prioritize a smaller, more promising set of candidates for experimental validation.

The process for this compound libraries generally follows these steps:

Library Generation: A virtual library of this compound derivatives is created. This can involve computationally enumerating variations at different positions of the this compound scaffold. nih.gov The synthetic feasibility of these virtual compounds is a critical consideration. researchgate.net

Target Selection and Preparation: A 3D structure of the biological target (e.g., an enzyme) is obtained, usually from experimental sources like the Protein Data Bank.

Molecular Docking: Each compound in the virtual library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand (the this compound derivative) when bound to the protein and estimate the strength of the interaction, often expressed as a docking score. researchgate.net This score helps rank the compounds.

Hit Identification and Refinement: Compounds with the best docking scores are identified as "hits." These hits can be further analyzed using more rigorous methods, such as MD simulations of the protein-ligand complex, to assess the stability of the predicted binding mode. semanticscholar.org

Numerous studies have applied these methods to this compound derivatives. For example, libraries of these compounds have been screened against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), and cancer, such as poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.netsemanticscholar.orgscispace.com Other studies have explored their potential against viral targets like the SARS-CoV-2 main protease. nih.govnih.gov These computational approaches have successfully identified derivatives with promising predicted activity, guiding further synthetic and biological evaluation efforts. ptfarm.pl

| This compound Derivative Class | Biological Target | Therapeutic Area | Key Findings from Computational Studies |

|---|---|---|---|

| Novel spiro[quinazoline-2,3'-indoline] derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Docking studies revealed that derivatives could fit well within the AChE gorge, with some compounds stacking against key amino acid residues like Trp84. semanticscholar.org |

| Spiro[quinazoline-2,1'-cyclohexane] derivatives | Poly (ADP-ribose) polymerase-1 (PARP-1) | Cancer | Molecular docking was used to predict binding modes and identify the most active compounds, which were then synthesized and tested, showing good correlation. scispace.com |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral | Docking studies identified compounds with high binding affinity and favorable interactions (H-bonds, hydrophobicity) within the protease active site. nih.govnih.gov |